

Comprehensive Analytical Characterization of Benzyl 4-bromophenylcarbamate: An Integrated Spectroscopic and Chromatographic Approach

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Compound of Interest

Compound Name:	Benzyl 4-bromophenylcarbamate
CAS No.:	92159-87-0
Cat. No.:	B2551254

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Abstract This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of **Benzyl 4-bromophenylcarbamate**, a key intermediate in pharmaceutical synthesis and a compound of interest in drug development. We present an integrated workflow that combines spectroscopic and chromatographic methods to ensure unambiguous structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Need for Rigorous Characterization

Benzyl 4-bromophenylcarbamate ($C_{14}H_{12}BrNO_2$) is a carbamate derivative with significant potential in organic synthesis and medicinal chemistry. Carbamates are a crucial class of compounds, known for their diverse biological activities.[1] The structural integrity and purity of **Benzyl 4-bromophenylcarbamate** are paramount for its use as a starting material or as an

active pharmaceutical ingredient (API). In a regulatory environment, a multi-faceted analytical approach is not just recommended but required to establish identity, strength, quality, and purity.

This guide moves beyond a simple listing of methods. It explains the causality behind the selection of each technique, forming a self-validating system where orthogonal methods confirm and support one another.

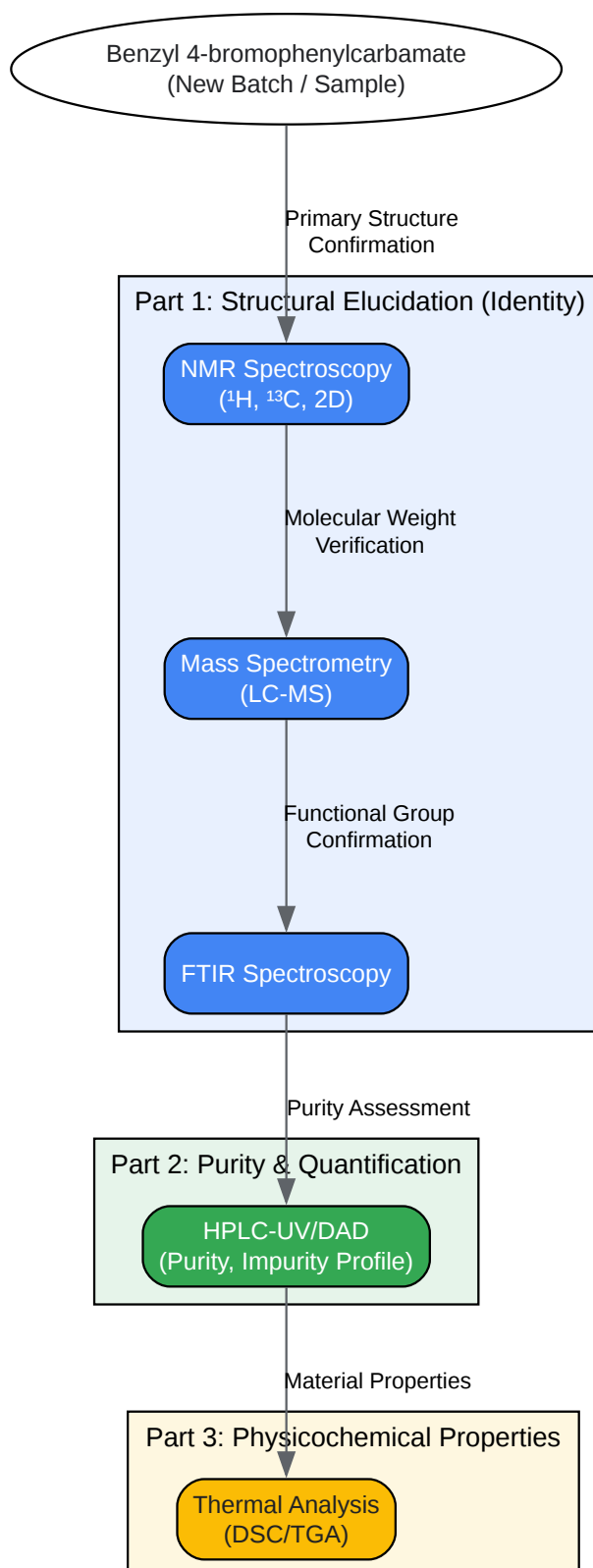
Table 1: Physicochemical Properties of **Benzyl 4-bromophenylcarbamate**

Property	Value	Source
CAS Number	92159-87-0	[2]
Molecular Formula	C ₁₄ H ₁₂ BrNO ₂	[2]
Molecular Weight	306.16 g/mol	[2]
IUPAC Name	benzyl N-(4-bromophenyl)carbamate	[2]

| Canonical SMILES | O=C(NC1=CC=C(Br)C=C1)OCC1=CC=CC=C1 [\[\[2\]](#) |

The Integrated Analytical Workflow

A robust characterization of a compound like **Benzyl 4-bromophenylcarbamate** relies on the convergence of multiple analytical techniques. No single method can provide a complete picture. The workflow below illustrates a logical progression from structural confirmation to purity assessment and material property analysis.



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Figure 1: Integrated workflow for the characterization of **Benzyl 4-bromophenylcarbamate**.

Spectroscopic Techniques for Structural Elucidation

The first and most critical step is the unambiguous confirmation of the chemical structure.

Expertise & Experience: NMR is the cornerstone of chemical structure determination.[3] For **Benzyl 4-bromophenylcarbamate**, ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR confirms the carbon skeleton. The choice of a deuterated solvent is critical; Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice due to its ability to dissolve the compound and clearly show the N-H proton signal.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO- d_6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay (d1): 2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled with NOE (zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-2048 scans (or more, as needed for S/N).
 - Relaxation Delay (d1): 2 seconds.

- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the DMSO- d_6 solvent peak at 39.52 ppm.

Trustworthiness (Data Interpretation): The predicted chemical shifts and multiplicities provide a self-validating dataset. Any deviation would signal a structural anomaly.

Table 2: Predicted ^1H and ^{13}C NMR Data for **Benzyl 4-bromophenylcarbamate** (in DMSO- d_6 , 400 MHz)

Atom Assignment	Predicted ^1H Shift (ppm), Multiplicity, Integration	Predicted ^{13}C Shift (ppm)
NH	~10.0 (s, 1H)	-
Ar-H (ortho to NH)	~7.55 (d, 2H)	~138
Ar-H (ortho to Br)	~7.48 (d, 2H)	~132
Benzyl Ar-H	~7.30-7.45 (m, 5H)	~128.5, ~128.0, ~127.8, ~136
O-CH ₂ -Ph	~5.20 (s, 2H)	~66
C=O	-	~153
Ar-C-Br	-	~116

| Ar-C-NH | - | ~139 |

Expertise & Experience: MS confirms the molecular weight and provides structural clues through fragmentation analysis. For carbamates, which can be thermally labile, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS).^{[4][5]} ESI is a soft ionization technique that typically yields the protonated molecular ion $[\text{M}+\text{H}]^+$, minimizing in-source fragmentation and preserving molecular identity.

Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a 10 $\mu\text{g}/\text{mL}$ solution of the sample in acetonitrile or methanol.

- Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: ESI Positive.
 - Mass Range: 50 - 500 m/z.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 $^{\circ}$ C.
- Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the molecular ion.

Trustworthiness (Data Interpretation): The presence of bromine provides a distinct isotopic pattern. The natural abundance of ^{79}Br and ^{81}Br is nearly 1:1, so the molecular ion will appear as a pair of peaks ($[\text{M}+\text{H}]^+$ and $[\text{M}+2+\text{H}]^+$) of almost equal intensity, separated by 2 Da. This is a definitive confirmation of a monobrominated compound.

Table 3: Expected Mass-to-Charge Ratios (m/z) in ESI+

Ion	Formula	Calculated m/z (⁷⁹ Br)	Calculated m/z (⁸¹ Br)	Expected Observation
[M+H] ⁺	[C ₁₄ H ₁₃ ⁷⁹ BrNO ₂] ⁺	306.01	308.01	A 1:1 doublet at m/z 306 and 308.

| [M+Na]⁺ | [C₁₄H₁₂⁷⁹BrNNaO₂]⁺ | 327.99 | 329.99 | A 1:1 doublet at m/z 328 and 330. |

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[6][7] The carbamate linkage has several characteristic absorption bands. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

Protocol: ATR-FTIR Analysis

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Acquisition:
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
- Data Processing: Perform an automatic baseline correction and peak picking.

Trustworthiness (Data Interpretation): The simultaneous presence of N-H, C=O (amide I), and C-O bands is highly indicative of the carbamate functional group.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Amine (in carbamate)
3100-3000	C-H Stretch	Aromatic
~1700-1730	C=O Stretch (Amide I)	Carbonyl (in carbamate)
~1590, ~1490	C=C Stretch	Aromatic Ring
~1520	N-H Bend (Amide II)	Amine (in carbamate)
~1220	C-O Stretch	Ester-like C-O

| ~1070 | C-N Stretch | Amine C-N |

Chromatographic Techniques for Purity and Quantification

Once the structure is confirmed, its purity must be established.

Expertise & Experience: Reversed-phase HPLC with a UV or Diode-Array Detector (DAD) is the industry standard for purity analysis of organic molecules.^{[8][9]} The method's resolving power separates the main component from process-related impurities and degradation products. A DAD detector is superior to a simple UV detector as it provides spectral information, which can help in peak tracking and impurity identification.

Protocol: Purity Analysis by RP-HPLC

- Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in acetonitrile/water (1:1).
- Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μm particle size.

- Column Temperature: 30 °C.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: DAD, 230 nm (or optimal wavelength determined by UV scan).
- Injection Volume: 10 µL.
- Gradient Program:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 90% B
 - 15-18 min: 90% B
 - 18.1-22 min: 50% B (re-equilibration)
- Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area (% Area).

Trustworthiness (Self-Validation): System suitability tests (SST) must be performed before analysis to ensure the system is operating correctly. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

Table 5: System Suitability Test (SST) Parameters

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Ensures peak symmetry for accurate integration.
Theoretical Plates (N)	> 2000	Indicates column efficiency and separation power.

| Repeatability (RSD%) | $\leq 2.0\%$ for 5 replicate injections | Confirms system precision. |

Thermal Analysis

Expertise & Experience: Thermal analysis provides information on the material's physical properties, such as melting point and thermal stability. Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition.[7]

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.
- Instrumentation: A calibrated DSC/TGA simultaneous thermal analyzer.
- Method Parameters:
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
 - Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
- Data Analysis:
 - DSC: Determine the onset and peak temperature of the melting endotherm.
 - TGA: Determine the onset temperature of decomposition (e.g., T_{5%}, temperature at 5% weight loss).

Trustworthiness (Data Interpretation): A sharp melting endotherm in the DSC curve is indicative of a pure, crystalline solid. The TGA curve provides a clear profile of the compound's thermal stability, which is critical information for determining appropriate storage and handling conditions.

Conclusion

The analytical characterization of **Benzyl 4-bromophenylcarbamate** requires a synergistic and orthogonal approach. The workflow detailed in this note—combining NMR, MS, and FTIR for structural confirmation, HPLC-DAD for purity assessment, and thermal analysis for physicochemical properties—provides a comprehensive and reliable framework. This integrated strategy ensures the generation of a robust data package suitable for research, quality control, and regulatory purposes, upholding the highest standards of scientific integrity.

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